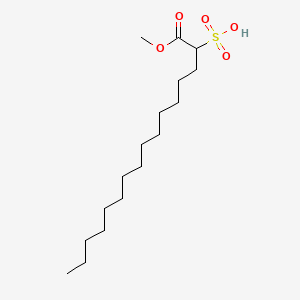
1-Methyl 2-sulfopalmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl 2-sulfopalmitate is typically synthesized through the sulfonation of methyl palmitate. The process involves the reaction of methyl palmitate with sulfur trioxide in a film reactor, such as a falling film reactor. The reaction is followed by aging, bleaching, and neutralization steps to obtain the final product .
Industrial Production Methods: The industrial production of this compound involves the use of continuous reactors to ensure consistent quality and yield. The process is optimized to control the concentration of active ingredients and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl 2-sulfopalmitate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form palmitic acid and methanol.
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Substitution: It can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Palmitic acid and methanol.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted palmitate derivatives.
Applications De Recherche Scientifique
1-Methyl 2-sulfopalmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Widely used in the formulation of detergents, shampoos, and other personal care products due to its excellent cleaning and foaming properties
Mécanisme D'action
1-Methyl 2-sulfopalmitate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for the formation of micelles that can encapsulate and solubilize hydrophobic substances. This property is crucial for its use in cleaning and emulsifying applications. The molecular targets and pathways involved include interactions with lipid membranes and proteins, leading to the disruption of cell membranes and solubilization of membrane-bound proteins .
Comparaison Avec Des Composés Similaires
Sodium methyl 2-sulfolaurate: Another anionic surfactant with similar properties but derived from lauric acid.
Sodium dodecyl sulfate: A widely used surfactant with strong detergency but higher irritation potential.
Sodium lauryl ether sulfate: Known for its excellent foaming properties and mildness compared to sodium dodecyl sulfate
Uniqueness: 1-Methyl 2-sulfopalmitate stands out due to its balance of strong detergency, mildness, and biodegradability. It is particularly effective in hard water conditions and has a lower environmental impact compared to some other surfactants .
Propriétés
Numéro CAS |
58849-75-5 |
|---|---|
Formule moléculaire |
C17H34O5S |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
1-methoxy-1-oxohexadecane-2-sulfonic acid |
InChI |
InChI=1S/C17H34O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17(18)22-2)23(19,20)21/h16H,3-15H2,1-2H3,(H,19,20,21) |
Clé InChI |
CBFFVBXZKOWOMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)OC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


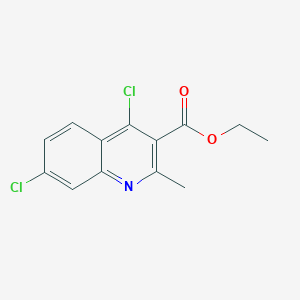
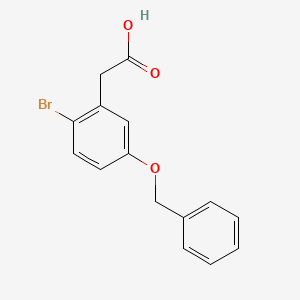
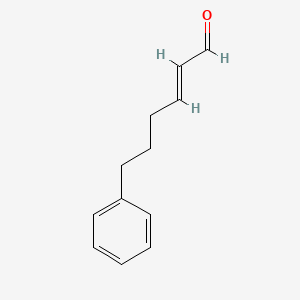
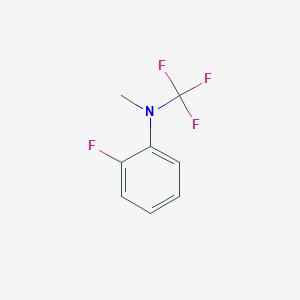
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)


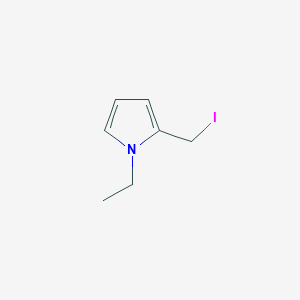
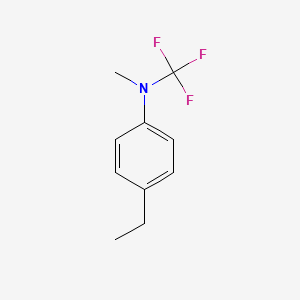
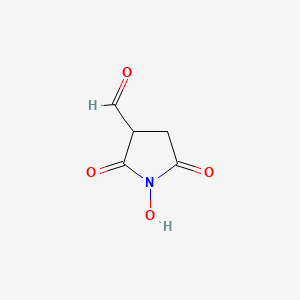
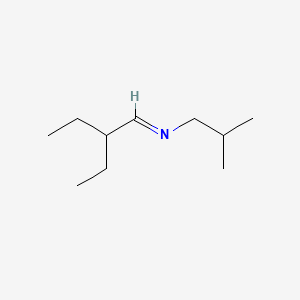


![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
